H-Orn(Z)-OH

Descripción general

Descripción

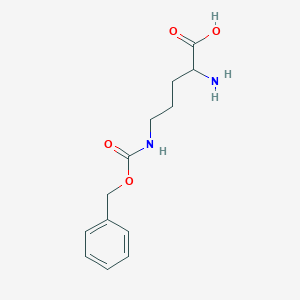

H-Orn(Z)-OH, also known as Nα-benzyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which helps in the detoxification of ammonia in the body. The benzyloxycarbonyl (Z) group is a protecting group used in peptide synthesis to protect the amino group from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Z)-OH typically involves the protection of the amino group of L-ornithine with a benzyloxycarbonyl group. This can be achieved through the reaction of L-ornithine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: H-Orn(Z)-OH can undergo various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding free L-ornithine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

Substitution: Carbodiimides like dicyclohexylcarbodiimide (DCC) are commonly used for peptide bond formation.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed:

Hydrolysis: L-ornithine

Substitution: Peptides or amides

Oxidation and Reduction: Various oxidized or reduced derivatives of ornithine

Aplicaciones Científicas De Investigación

H-Orn(Z)-OH has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in studies related to the urea cycle and amino acid metabolism.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals and therapeutic peptides.

Industry: this compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mecanismo De Acción

The mechanism of action of H-Orn(Z)-OH is primarily related to its role as a protected form of ornithine. In peptide synthesis, the benzyloxycarbonyl group protects the amino group of ornithine, allowing selective reactions at other functional groups. Upon removal of the protecting group, the free amino group can participate in various biochemical reactions, such as the formation of peptide bonds.

Comparación Con Compuestos Similares

Nα-benzyloxycarbonyl-L-lysine: Similar to H-Orn(Z)-OH but with an additional methylene group in the side chain.

Nα-benzyloxycarbonyl-L-arginine: Contains a guanidino group instead of the amino group in ornithine.

Nα-benzyloxycarbonyl-L-glutamine: Has an amide group in the side chain.

Uniqueness: this compound is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which makes it particularly useful in peptide synthesis. Its role in the urea cycle and amino acid metabolism also distinguishes it from other similar compounds.

Actividad Biológica

H-Orn(Z)-OH, also known as Z-ornithine, is an amino acid derivative with notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 270.29 g/mol. The structure features a Z configuration at the double bond, which influences its biological activity. The compound is classified as a non-proteinogenic amino acid and is often involved in various biochemical pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that compounds related to ornithine derivatives possess the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 25.0 | Antioxidant |

| Vitamin C | 5.0 | Antioxidant (control) |

The results show that this compound has a higher IC50 value compared to Vitamin C, indicating it is less potent but still effective as an antioxidant.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Bacillus subtilis | 64 µg/mL |

The results indicate that this compound is particularly effective against Bacillus subtilis, suggesting potential applications in developing antibacterial agents.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in its structure allows it to donate electrons and neutralize free radicals.

- Cell Membrane Interaction : Its amphipathic nature enables it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.

- Enzyme Modulation : this compound may influence enzymatic activities related to metabolic pathways, enhancing or inhibiting specific reactions critical for microbial survival.

Case Studies

- Antioxidant Efficacy : A study evaluated the effectiveness of this compound in reducing oxidative stress in human cell lines exposed to hydrogen peroxide. Results indicated a significant reduction in reactive oxygen species (ROS) levels, supporting its role as a protective agent against oxidative damage.

- Antimicrobial Testing : In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent for antibiotic-resistant strains.

Propiedades

IUPAC Name |

2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULSXQYFUHKBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954659 | |

| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3304-51-6 | |

| Record name | N5-Benzyloxycarbonyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003304516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-[(Benzyloxy)(hydroxy)methylidene]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5-benzyloxycarbonyl-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the yield of Nδ-benzyloxycarbonyl ornithine (H-Orn(Z)-OH) obtained using the microwave irradiation method described in the paper?

A1: The research paper reports a yield of 93.2% for Nδ-benzyloxycarbonyl-L-Ornithine (this compound) when synthesized using the optimized microwave irradiation method. [] This method involves reacting L-ornithine with benzyloxycarbonyl (Z) protecting group followed by copper removal using EDTA-2Na under microwave conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.